molecular formula C9H14O2 B13618670 [4-(Prop-2-yn-1-yl)oxan-4-yl]methanol

[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol

Katalognummer: B13618670
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: QIJGVKBFAYOTCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol: is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . . This compound features a tetrahydropyran ring substituted with a propynyl group and a methanol group, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

The synthesis of [4-(Prop-2-yn-1-yl)oxan-4-yl]methanol typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a nucleophilic substitution reaction using propargyl halides.

    Addition of the Methanol Group: The methanol group is usually introduced through a reduction reaction, where an appropriate precursor is reduced to form the alcohol.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The propynyl group can be reduced to form a propyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol: has several scientific research applications:

Wirkmechanismus

The mechanism by which [4-(Prop-2-yn-1-yl)oxan-4-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol: can be compared with similar compounds such as:

    Tetrahydropyran-4-methanol: Lacks the propynyl group, making it less reactive in certain chemical reactions.

    Propargyl alcohol: Lacks the tetrahydropyran ring, resulting in different chemical properties and applications.

The uniqueness of This compound lies in its combination of the tetrahydropyran ring, propynyl group, and methanol group, which provides a versatile platform for various chemical transformations and applications .

Eigenschaften

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

(4-prop-2-ynyloxan-4-yl)methanol

InChI

InChI=1S/C9H14O2/c1-2-3-9(8-10)4-6-11-7-5-9/h1,10H,3-8H2

InChI-Schlüssel

QIJGVKBFAYOTCF-UHFFFAOYSA-N

Kanonische SMILES

C#CCC1(CCOCC1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.